N-Methyl-1-(o-tolyl)methanamine

Description

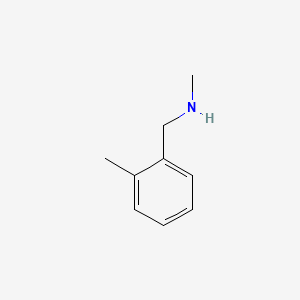

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQUYQBTXWNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294616 | |

| Record name | N-Methyl-1-(2-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-33-9 | |

| Record name | N,2-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 97436 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 874-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-1-(2-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(2-methylphenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Identity

N-Methyl-1-(o-tolyl)methanamine is systematically named N-methyl-1-(2-methylphenyl)methanamine according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. smolecule.com It is also known by other designations such as N,2-Dimethylbenzenemethanamine and N-Methyl-o-toluidine.

The chemical identity of this compound is well-defined by a set of unique identifiers. Its Chemical Abstracts Service (CAS) Registry Number is 874-33-9. smolecule.comsigmaaldrich.comchemenu.combldpharm.comsigmaaldrich.comsigmaaldrich.com The molecular formula of this compound is C₉H₁₃N, and it has a molecular weight of 135.21 g/mol . smolecule.com The structure of the molecule can be unambiguously represented by its SMILES notation, CC1=CC=CC=C1CNC, and its InChIKey, YMWQUYQBTXWNAH-UHFFFAOYSA-N. smolecule.com

Spectroscopic methods are crucial for the structural confirmation of this compound. For instance, in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, characteristic peaks are expected to appear for the N-methyl group (around 2.2–2.4 ppm), the aromatic protons of the o-tolyl moiety (approximately 6.8–7.3 ppm), and the methylene (B1212753) protons adjacent to the amine (around 3.4–3.6 ppm). High-resolution mass spectrometry (HRMS) can further confirm the molecular ion.

Contextualization Within Organic Chemistry Research

In the realm of organic chemistry, N-Methyl-1-(o-tolyl)methanamine is classified as a secondary amine. smolecule.com This classification arises from the nitrogen atom being bonded to two organic substituents: a methyl group and an o-tolyl group. This structural feature imparts distinct reactivity compared to primary or tertiary amines. It is also categorized as an aromatic amine, with the benzene (B151609) ring directly influencing its electronic properties.

The compound serves as a valuable building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions. smolecule.com Its reactive amine group allows for further functionalization, making it a versatile intermediate in organic synthesis. smolecule.com Common synthetic routes to produce this compound include the reductive amination of o-tolualdehyde with methylamine (B109427), often using a reducing agent like sodium borohydride (B1222165), or the reductive alkylation of o-toluidine (B26562) with formaldehyde (B43269) and hydrogen in the presence of a catalyst. smolecule.com Another method involves the nucleophilic substitution of o-tolylmethyl chloride with methylamine.

Significance of the O Tolyl Moiety and N Methylmethanamine Group in Chemical Compound Design

The specific structural components of N-Methyl-1-(o-tolyl)methanamine, the o-tolyl moiety and the N-methylmethanamine group, play a significant role in its chemical behavior and its utility in compound design. The ortho-methyl substitution on the benzene (B151609) ring introduces steric hindrance, which can influence the molecule's rotational freedom and intermolecular interactions. This steric effect differentiates it from its meta- and para-substituted isomers, potentially affecting properties like dipole moments and crystal packing.

The N-methyl group, while seemingly simple, can significantly impact the properties of a molecule. In the context of medicinal chemistry, the introduction of N-methyl groups to peptides, for example, can confer increased conformational rigidity, enhanced membrane permeability, and greater resistance to proteases. nih.gov While this compound is not a peptide, the principles of N-methylation are relevant to understanding its potential influence in the design of larger, biologically active molecules. The synthesis of N-methyl-rich peptides, however, can be challenging, often requiring specific coupling reagents to achieve good yields. nih.gov

Current State of Research and Future Directions

Established Synthetic Routes for this compound

The synthesis of this compound is primarily achieved through methods that construct the core C-N bond. Reductive amination stands out as the most direct and widely utilized strategy, while organometallic catalysis offers advanced alternatives for selectivity and efficiency.

Reductive amination, or reductive alkylation, is a cornerstone of amine synthesis. masterorganicchemistry.com This method involves the reaction between a carbonyl compound and an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. jocpr.commdma.ch This process is highly valued in medicinal chemistry for its versatility and efficiency in creating carbon-nitrogen bonds. sigmaaldrich.com

The most direct synthesis of this compound involves the reductive amination of 2-methylbenzaldehyde (B42018) with methylamine (B109427). The reaction proceeds in two fundamental steps:

Imine Formation : 2-Methylbenzaldehyde reacts with methylamine in a condensation reaction. This initially forms a carbinolamine intermediate, which then dehydrates to yield the N-(o-tolyl)methanimine (a Schiff base). mdma.ch The equilibrium of this step can be influenced by reaction conditions such as temperature and the removal of water. mdma.ch

Reduction : The intermediate imine is subsequently reduced to the final secondary amine product. sigmaaldrich.com This reduction can be performed in the same pot ("direct reductive amination") or in a separate step. masterorganicchemistry.com

A critical aspect of this one-pot reaction is the choice of reducing agent. The agent must be selective enough to reduce the imine intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com Several specialized hydride reagents have been developed for this purpose.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

| Sodium Borohydride (B1222165) | NaBH₄ | A strong reducing agent that can also reduce the starting aldehyde, often requiring the imine to be pre-formed before its addition. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | A milder reducing agent that is stable under the mildly acidic conditions (pH 4-5) optimal for imine formation. It selectively reduces imines in the presence of aldehydes. masterorganicchemistry.comsigmaaldrich.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A non-toxic and mild reducing agent that serves as an excellent alternative to NaBH₃CN, effectively reducing imines and enamines while tolerating a wide range of functional groups. masterorganicchemistry.comorganic-chemistry.org |

Beyond the standard use of borohydrides, a range of alternative protocols have been developed to enhance the efficiency, selectivity, and environmental sustainability of reductive amination. jocpr.com These methods often employ different reducing agents or catalytic systems.

Catalytic transfer hydrogenation is one such approach, where a molecule like isopropanol (B130326) serves as the hydrogen source in the presence of a metal catalyst. organic-chemistry.org Other protocols utilize alternative hydride sources like silanes (e.g., triethylsilane, Et₃SiH) with iridium catalysts or employ solid-supported reagents like Borohydride Exchange Resin (BER) for simplified work-up procedures. organic-chemistry.orgkoreascience.kr The development of reactions that can proceed in more benign solvents like water, or even under solvent-free conditions, represents a significant advancement in green chemistry. jocpr.comorganic-chemistry.org

Table 2: Selected Alternative Reductive Amination Protocols

| Catalyst / Reagent System | Reducing Agent | Key Features & Conditions |

| Nickel Nanoparticles | Isopropanol | Transfer hydrogenation performed at elevated temperatures (e.g., 76°C). organic-chemistry.org |

| Amorphous Cobalt Particles | H₂ Gas | Highly selective reaction performed under mild conditions (80°C, 1-10 bar H₂) with aqueous ammonia (B1221849) as a potential nitrogen source. organic-chemistry.org |

| α-Picoline-borane | α-Picoline-borane | A mild and efficient one-pot reaction that can be performed in methanol, water, or under neat (solvent-free) conditions. organic-chemistry.org |

| Borohydride Exchange Resin (BER) | BER | Offers an advantage of a simple work-up and is a good alternative to other borohydride reagents. koreascience.kr |

Transition metal catalysts, particularly those based on palladium, rhodium, ruthenium, and iridium, offer powerful and highly selective routes for amine synthesis. jocpr.comresearchgate.net These catalysts can facilitate reductive amination under mild conditions and enable transformations that are difficult to achieve with conventional reagents.

Palladium catalysts are highly effective in facilitating reductive amination reactions. Research has shown that palladium on carbon (Pd/C) can catalyze the reaction between aldehydes and amines using triethylsilane as the reductant within nanomicelles in water. organic-chemistry.org This approach allows for high yields under mild conditions. organic-chemistry.org The performance of palladium catalysts can be highly dependent on their preparation. For instance, in related systems, the calcination temperature of the palladium catalyst has been shown to have a strong effect on selectivity, helping to avoid undesired side reactions. researchgate.net

While this compound is not a diarylmethylamine, the principles of asymmetric hydrogenation of imines are directly applicable to the synthesis of its chiral, enantiomerically pure forms. This process involves the hydrogenation of the prochiral N-(o-tolyl)methanimine intermediate using a chiral catalyst.

Homogeneous asymmetric hydrogenation using iridium catalysts has proven particularly effective for unprotected N-H imines. For example, specific iridium complexes featuring chiral ligands can catalyze the hydrogenation of related ketoimines to provide chiral amines in high yields (90-95%) and with high enantioselectivities (up to 95% ee). nih.gov This strategy demonstrates a viable pathway to access specific stereoisomers of this compound, which is of significant interest in pharmaceutical chemistry. jocpr.com

Table 3: Example of a Catalytic System for Enantioselective Imine Hydrogenation

| Catalyst System | Substrate Type | Yield | Enantioselectivity (ee) |

| Ir-(S,S)-f-binaphane | N-H Ketoimines | 90-95% | Up to 95% |

Other Synthetic Transformations Leading to this compound Structures

Beyond primary synthesis routes, other transformations can yield this compound. A notable method is the nucleophilic substitution of o-tolylmethyl chloride with methylamine. Another established approach is the reductive alkylation of o-toluidine (B26562) using formaldehyde (B43269) and hydrogen, catalyzed by agents like palladium on carbon. These methods provide alternative pathways to access the target compound, sometimes offering advantages in specific laboratory or industrial contexts.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound and related compounds is continually refined through advanced techniques that prioritize efficiency, selectivity, and sustainability.

Asymmetric Synthesis and Chiral Induction

The asymmetric synthesis of chiral amines is a significant area of research. While specific studies on the asymmetric synthesis of this compound are not extensively documented in the provided results, general principles of chiral induction are applicable. For instance, the synthesis of other chiral aldehydes and ketones has been achieved with up to 58% enantiomeric excess through methods that could be adapted. uoa.gr These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. The development of such processes for this compound would be a valuable advancement, enabling the production of enantiomerically pure forms for specialized applications.

Green Chemistry Approaches in Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being applied to the synthesis of N-methylated compounds. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net For the synthesis of N-methyl imines, a related class of compounds, methods utilizing poly(N-vinylimidazole) as a recyclable catalyst in ethanol (B145695) have been developed. researchgate.net This system allows for the synthesis to be carried out at room temperature, with the catalyst being easily regenerated and reused without significant loss of activity. researchgate.net Such strategies highlight a move towards more environmentally benign synthetic routes that could be applicable to the production of this compound.

Flow Chemistry and Continuous Processing for Production

Flow chemistry offers significant advantages over traditional batch processing for the production of chemicals, including improved safety, efficiency, and scalability. nih.gov Industrial production of this compound can utilize continuous flow reactors for large-scale reductive alkylation processes, ensuring consistent product quality and high throughput. The use of simplified bench-top continuous flow setups has been demonstrated for the synthesis of other methylated compounds, offering shorter reaction times, reduced waste, and the avoidance of extensive work-up procedures. nih.gov

Reaction Mechanisms and Kinetics of this compound Formation

Understanding the underlying reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound.

Detailed Mechanistic Investigations of Key Steps

Detailed mechanistic studies provide insight into the individual steps of a reaction sequence. For the synthesis of related N-methylated compounds, such as N-desmethyltriptans, a one-pot method involving reduction with lithium aluminum hydride in THF has been reported, highlighting the efficiency of this approach. researchgate.net The mechanism of action for this compound itself involves its potential to act as a ligand, binding to and modulating the activity of receptors or enzymes. The ortho-methyl group on the aromatic ring introduces steric hindrance, which can influence its reactivity and intermolecular interactions compared to its meta- and para-substituted analogs.

| Reaction Type | Reagents/Catalysts | Key Features |

| Reductive Alkylation | o-Toluidine, Formaldehyde, Hydrogen, Palladium on Carbon | Common industrial method. |

| Nucleophilic Substitution | o-Tolylmethyl chloride, Methylamine | Alternative synthetic route. |

| Green Synthesis (Imines) | Poly(N-vinylimidazole), Ethanol | Recyclable catalyst, room temperature reaction. researchgate.net |

| Flow Chemistry | Continuous flow reactor | Improved safety, efficiency, and scalability for large-scale production. nih.gov |

Kinetic Studies and Rate Determining Steps

The synthesis of this compound can be achieved through various routes, with reductive amination being a prominent method. This process involves the reaction of o-tolualdehyde with methylamine to form a Schiff base, which is then reduced to the final amine product. Kinetic studies of similar reductive amination reactions often indicate that the initial formation of the hemiaminal intermediate or its subsequent dehydration to the imine/Schiff base is the rate-determining step, depending on the reaction pH. The rate of the reaction is also influenced by the concentration of the reactants and the nature of the reducing agent used.

| Reaction Step | Description | Kinetic Significance |

| Hemiaminal Formation | Nucleophilic addition of methylamine to the carbonyl group of o-tolualdehyde. | Can be rate-determining, especially at low pH. |

| Dehydration | Elimination of a water molecule from the hemiaminal to form a Schiff base (imine). | Often the rate-determining step in neutral or slightly acidic conditions. |

| Reduction | Reduction of the Schiff base to the secondary amine using a reducing agent like sodium borohydride. | Generally a fast step. |

Derivatization and Functionalization of this compound

The chemical reactivity of this compound is centered around its secondary amine functionality and the aromatic tolyl group, allowing for a variety of derivatization and functionalization reactions.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This property allows it to participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides in alkylation reactions to yield more complex tertiary amines. smolecule.com The reactivity in these reactions is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent.

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides to form corresponding amides. This reaction is a common method for protecting the amine group or for synthesizing various amide derivatives. Another related transformation is N-formylation, where the secondary amine is converted into a formamide. This can be achieved through oxidative N-formylation using specific catalytic systems, such as gold-palladium nanoparticles supported on iron oxide, which can provide good yields of the N-formyl derivative. smolecule.com

| Reactant | Product | Reaction Type |

| Acetyl Chloride | N-acetyl-N-methyl-1-(o-tolyl)methanamine | Acylation |

| Acetic Anhydride | N-acetyl-N-methyl-1-(o-tolyl)methanamine | Acylation |

| Formylating Agent | N-formyl-N-methyl-1-(o-tolyl)methanamine | N-Formylation |

The oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may yield the corresponding nitrone, while stronger oxidizing agents could lead to cleavage of the C-N bond or oxidation of the aromatic ring. Conversely, while the amine functionality itself is in a reduced state, the aromatic ring can undergo reduction under specific catalytic hydrogenation conditions, although this typically requires harsh conditions.

The tolyl group in this compound is an aromatic ring that can undergo electrophilic substitution reactions. The methyl group is an activating, ortho-, para-directing group, while the N-methylbenzylamino group is also generally considered activating and ortho-, para-directing. The positions for electrophilic attack (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation) will be directed to the carbons ortho and para to these activating groups, with steric hindrance playing a role in the regioselectivity. Nucleophilic aromatic substitution on the tolyl ring is generally not favored unless the ring is substituted with strong electron-withdrawing groups.

Exploration in Medicinal Chemistry for Therapeutic Potential

No research found.

Antimicrobial Efficacy and Mechanisms of Action

No research found.

Inhibition of Bacterial Enzymes (e.g., FabI)

No research found.

Antibacterial Activity Against Multi-Drug Resistant Strains

No research found.

Structure-Activity Relationships for Antimicrobial Potency

No research found.

Anticancer and Antiproliferative Activity

No research found.

Cytotoxicity Assessment in Various Cancer Cell Lines

No research found.

Half-Maximal Inhibitory Concentration (IC50) Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. It quantifies the concentration of a substance required to inhibit a given process by 50%. Despite its defined chemical structure, specific IC50 values for this compound against various biological targets are not extensively documented in publicly available scientific literature. Research has, however, been conducted on derivatives containing the methanamine core. For instance, studies on HIV-1 protease inhibitors incorporating various heterocyclic ligands have reported IC50 values, such as one derivative showing an antiviral activity IC50 value of 630 nM.

Interaction with Neurotransmitter Systems

Investigations into compounds structurally related to this compound have revealed interactions with crucial neurotransmitter systems. Specifically, research has focused on the serotonin (B10506) transporter (SERT), a protein that plays a key role in regulating serotonin levels in the brain. Derivatives of N-methylmethanamine have been designed and synthesized to act as SERT inhibitors. Docking simulations for certain pyrrole-based N-methylmethanamine derivatives have shown selectivity towards SERT, indicating a potential interaction with the serotonin reuptake system.

Antidepressant Action via SERT Inhibition

The inhibition of the serotonin transporter (SERT) is a primary mechanism of action for many antidepressant medications. By blocking the reuptake of serotonin, these drugs increase its availability in the synaptic cleft, which is believed to contribute to their therapeutic effects.

Building on this principle, derivatives of N-methylmethanamine have been evaluated for their potential as antidepressants. A series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines were synthesized and tested for their ability to inhibit serotonin reuptake in vitro using a platelet model. The findings from these studies suggest that specific structural modifications to the N-methylmethanamine scaffold can lead to significant SERT inhibition, highlighting a potential pathway for developing new antidepressant agents.

| Compound | Absorbance (at 200 ng/mL) | Interpretation |

| Control (Serotonin) | 1.254 | Maximum 5-HT uptake |

| Sertraline (Standard) | 0.22 | Potent 5-HT reuptake inhibition |

| SA-5 Derivative | 0.22 | Potent 5-HT reuptake inhibition |

| BM212 Derivative | 0.671 | Weaker 5-HT reuptake inhibition |

| Note: SA-5 is (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) and BM212 is 1-[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-ylmethyl]-4-methylpiperazine. Data sourced from studies on these specific derivatives, not this compound itself. |

Antiviral Activity

Prodrug Development and Bioavailability Enhancement

Prodrugs are inactive or less active molecules that are converted into an active drug within the body. This strategy is often employed to overcome pharmaceutical challenges such as poor solubility or limited oral bioavailability. A review of available research indicates no specific studies focused on the development of this compound into a prodrug to enhance its bioavailability. While prodrug approaches are common for various therapeutic agents, including the development of N-substituted prodrugs to improve the solubility and bioavailability of drugs like mebendazole, this line of research has not been applied to this compound according to the accessible literature.

Role as Pharmaceutical Intermediates

In chemical synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. While this compound is a commercially available chemical, its specific role as a key intermediate in the synthesis of the prominent pharmaceuticals Nilotinib and Imatinib is not established in the scientific literature.

Synthesis of Nilotinib and Imatinib Intermediates

Nilotinib and Imatinib are important tyrosine kinase inhibitors used in cancer therapy. Their complex molecular structures require multi-step synthesis pathways involving various chemical intermediates. However, a review of synthetic routes and patent literature does not identify this compound as a direct precursor or intermediate in the established manufacturing processes for either Imatinib or Nilotinib. The synthesis of these drugs involves different amine-containing building blocks.

Biochemical Research Applications

The utility of this compound extends to biochemical investigations, where it serves as a tool to probe biological processes at the molecular level.

Research has identified this compound as a modulator of specific enzyme activity. Notably, it has been recognized as an inhibitor of certain cytochrome P450 (CYP) enzymes. The cytochrome P450 superfamily of enzymes is crucial for the metabolism of a wide array of xenobiotics, including drugs and environmental toxins.

The inhibitory action of this compound on these enzymes suggests its potential to influence the metabolic pathways of various compounds, which is a significant consideration in medicinal chemistry and pharmacology. However, detailed kinetic studies and the precise mechanisms of inhibition are not extensively documented in publicly available research.

Pharmacological Profiling of this compound Derivatives

The pharmacological assessment of derivatives of this compound is a critical step in evaluating their therapeutic potential. This involves a range of in vitro and in silico methods to characterize their biological activity and interactions with molecular targets.

Specific data from in vitro assays and screening methodologies for derivatives of this compound are not detailed in the available research. Generally, such studies would involve a battery of tests to determine the biological effects of newly synthesized compounds. These could include cell-based assays to assess cytotoxicity, receptor binding assays to identify molecular targets, and enzyme inhibition assays to quantify potency. The selection of assays would be guided by the therapeutic area of interest.

There are no specific molecular docking or binding studies for derivatives of this compound reported in the accessible scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is invaluable for understanding how a ligand (a potential drug) might interact with a protein target at the atomic level. Such studies would provide insights into the binding modes and affinities of this compound derivatives to their putative biological targets.

Detailed Structure-Activity Relationship (SAR) studies for derivatives of this compound are not available in the public domain. SAR studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications influence their biological activity. These studies are essential for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. The absence of such data for this specific class of compounds indicates a potential area for future research.

Drug Metabolism and Pharmacokinetics (DMPK) Considerations

The metabolic fate and pharmacokinetic profile of a compound are critical determinants of its therapeutic potential and safety. For this compound, while comprehensive in vivo pharmacokinetic data in humans is not extensively documented in publicly available literature, its structural features as a secondary benzylamine (B48309) provide a strong basis for predicting its metabolic pathways. The following sections detail the likely metabolic transformations and pharmacokinetic considerations based on established biochemical principles and studies of structurally related compounds.

In Vitro Metabolism

Studies on analogous N-benzyl-N-methylaniline compounds using rat liver microsomes have demonstrated that N-dealkylation and aromatic hydroxylation are major metabolic reactions. nih.gov For this compound, a secondary amine, similar metabolic pathways are anticipated. The primary routes of metabolism are expected to involve oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system.

Key metabolic transformations likely include:

N-demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for N-methylated amines. acs.org This reaction would yield 1-(o-tolyl)methanamine. The mechanism of N-demethylation by cytochrome P450 enzymes is a well-established process. nih.gov

Aromatic Hydroxylation: The addition of a hydroxyl group to the tolyl ring is another probable metabolic route. rsc.orgnih.gov The position of hydroxylation can vary, leading to different phenolic metabolites.

N-oxidation: Direct oxidation of the nitrogen atom can lead to the formation of an N-oxide derivative, N-hydroxy-N-Methyl-1-(o-tolyl)methanamine. acs.org This is a recognized metabolic pathway for secondary amines. researchgate.net

Benzylic Hydroxylation: Oxidation of the methyl group on the tolyl ring is also a possibility, which would result in the formation of N-Methyl-1-(o-hydroxymethylphenyl)methanamine.

The following table summarizes the potential primary metabolites of this compound based on these predicted pathways.

| Parent Compound | Potential Metabolite | Metabolic Reaction | Probable Enzyme System |

| This compound | 1-(o-tolyl)methanamine | N-Demethylation | Cytochrome P450 |

| This compound | This compound-N-oxide | N-Oxidation | Cytochrome P450, FMO |

| This compound | Phenolic metabolites | Aromatic Hydroxylation | Cytochrome P450 |

| This compound | N-Methyl-1-(o-hydroxymethylphenyl)methanamine | Benzylic Hydroxylation | Cytochrome P450 |

This table is based on inferred metabolic pathways from structurally similar compounds and general principles of drug metabolism. Specific experimental validation for this compound is not extensively available in the cited literature.

Pharmacokinetic Profile

A comprehensive in vivo pharmacokinetic profile for this compound, including parameters such as absorption, distribution, metabolism, and excretion (ADME), is not well-documented in the public domain. However, some general characteristics can be inferred from its chemical properties. As a secondary amine, it is expected to be a basic compound that can exist in both ionized and non-ionized forms at physiological pH, which will influence its absorption and distribution characteristics.

The metabolism of this compound is anticipated to be a key determinant of its clearance from the body. Studies on a related compound, N-nitrosomethylbenzylamine, in rats showed a metabolic half-life of 66 minutes, indicating that metabolism is the primary route of elimination. nih.gov

Cytochrome P450 Interactions

Research indicates that this compound has the potential to interact with cytochrome P450 enzymes, which are central to the metabolism of a vast array of drugs. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2B6. nih.gov This inhibitory activity suggests that this compound could affect the metabolism of other drugs that are substrates for these enzymes, potentially leading to drug-drug interactions. The inhibition of CYP enzymes can lead to increased plasma concentrations of co-administered drugs, which may have clinical implications.

The table below summarizes the known interactions of this compound with cytochrome P450 enzymes.

| CYP Isoform | Interaction | Implication |

| CYP1A2 | Inhibition | Potential to increase exposure of CYP1A2 substrates |

| CYP2B6 | Inhibition | Potential to increase exposure of CYP2B6 substrates |

Further research is required to fully elucidate the clinical significance of these in vitro findings.

Incorporation into Advanced Materials

The integration of this compound into material matrices can modify their chemical and physical properties. While direct research on this specific compound is limited, the behavior of analogous aromatic amines provides a strong indication of its potential roles in advanced materials.

In the realm of polymers and coatings, aromatic amines are frequently employed as monomers, curing agents, and additives. This compound can theoretically be used as a co-monomer in the synthesis of various polymers. For instance, its amine functionality allows it to react with compounds like epoxides or isocyanates to form polymer chains. The presence of the bulky o-tolyl group can influence the polymer's morphology and chain packing, potentially affecting its mechanical and thermal properties.

As a curing agent for epoxy resins, this compound's secondary amine group can participate in the ring-opening polymerization of the epoxy groups. The reaction rate and the final properties of the cured resin are influenced by the steric hindrance and electronic effects of the o-tolyl group. Studies on similar toluidine derivatives in epoxy systems have shown that the substitution on the aromatic ring can affect the curing kinetics and the glass transition temperature of the resulting thermoset. researchgate.net

Furthermore, in coatings, this compound could act as a corrosion inhibitor. The amine group can adsorb onto metal surfaces, forming a protective layer that hinders corrosive processes. The aromatic ring and the methyl group can enhance this protective effect by creating a more hydrophobic and dense barrier.

The incorporation of this compound into a polymer matrix can significantly influence the material's durability and resistance to environmental factors. The aromatic nature of the o-tolyl group can enhance the thermal stability of the polymer by providing rigidity to the polymer backbone. Research on polymers containing aromatic units has demonstrated that these structures can increase the decomposition temperature of the material. tsijournals.com

The steric hindrance provided by the ortho-methyl group can also play a role in protecting the polymer from chemical attack by limiting the access of reactive species to the polymer chain. This can lead to improved chemical resistance of the material.

| Property | Anticipated Influence of this compound | Basis of Influence |

| Thermal Stability | Increased | Aromatic ring provides rigidity and higher decomposition temperature. |

| Chemical Resistance | Enhanced | Steric hindrance from the o-tolyl group limits accessibility of reactive species. |

| Mechanical Strength | Potentially altered | Bulky group can affect chain packing and intermolecular forces. |

| Adhesion | Potentially improved | Amine functionality can form hydrogen bonds with substrates. |

Design and Synthesis of Functional Materials Based on this compound

This compound can serve as a versatile building block for the design and synthesis of a variety of functional materials. Its reactive amine group allows for further chemical modifications, enabling the introduction of other functional moieties. For example, it can be a precursor in the synthesis of more complex molecules that can then be polymerized to create functional polymers with tailored properties, such as specific optical or electronic characteristics.

The compound can also be used to create derivatives that act as ligands for metal complexes, which can then be incorporated into materials to act as catalysts or to impart magnetic or luminescent properties.

Exploration in Nanomaterials and Composites

In the field of nanotechnology, the surface modification of nanoparticles is crucial for their stability and functionality. Amines are widely used as capping agents or ligands for nanoparticles. This compound, with its amine group, can be used to functionalize the surface of various nanoparticles, preventing their agglomeration and improving their dispersion in different media. nih.gov

The o-tolyl group can influence the interaction of the functionalized nanoparticles with their surrounding environment, such as a polymer matrix in a composite material. This can lead to improved interfacial adhesion between the nanoparticles and the polymer, resulting in a composite with enhanced mechanical or thermal properties. The steric bulk of the tolyl group can also create specific spatial arrangements of nanoparticles, leading to materials with ordered nanostructures. nih.gov

Characterization of Material Properties

The properties of materials containing this compound can be characterized using a variety of analytical techniques. Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the incorporation of the compound into the material and to study its chemical environment. measurlabs.com

Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining the thermal stability, glass transition temperature, and melting behavior of the materials. measurlabs.com Mechanical testing methods can be employed to evaluate properties such as tensile strength, modulus, and impact resistance. For composite materials, microscopy techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can provide insights into the dispersion of nanoparticles and the morphology of the material.

| Analytical Technique | Information Obtained | Relevance to this compound Materials |

| FTIR Spectroscopy | Identification of functional groups. | Confirms the presence of the amine and aromatic structures within the material. |

| NMR Spectroscopy | Detailed structural information. | Elucidates the chemical bonding and environment of the compound in the material. measurlabs.com |

| TGA | Thermal stability and decomposition profile. | Quantifies the influence of the compound on the material's thermal resistance. |

| DSC | Glass transition temperature, melting point. | Determines the effect of the compound on the polymer's phase behavior. measurlabs.com |

| SEM/TEM | Surface morphology and internal structure. | Visualizes the dispersion of nanoparticles and the overall microstructure of composites. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

There are no specific Density Functional Theory (DFT) studies available for N-Methyl-1-(o-tolyl)methanamine in the reviewed literature. DFT is a computational method used to investigate the electronic structure (electron density, orbital energies) of many-body systems. Such studies would typically provide insights into the molecule's reactivity, stability, and spectroscopic properties. For instance, DFT calculations could elucidate the impact of the ortho-tolyl group on the nitrogen atom's basicity and nucleophilicity.

No topological analyses, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), or Reduced Density Gradient (RDG), have been published for this compound. These methods are used to visualize and analyze chemical bonding and non-covalent interactions within a molecule, which could offer a deeper understanding of its intramolecular forces and potential interaction sites.

In Silico Prediction of Biological Activity and ADMET Properties

The prediction of a compound's biological activity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery and development.

No studies have been found that utilize this compound in virtual screening campaigns or employ ligand-based approaches to predict its biological targets. Virtual screening involves the computational screening of large libraries of compounds against a biological target, while ligand-based methods use the knowledge of known active molecules to identify new ones with similar properties.

Development of Computational Models for Reaction Prediction

Currently, there are no specific computational models that have been developed to predict the reaction outcomes or pathways for this compound. Such models would be valuable for synthetic chemists to forecast the products of reactions involving this compound under various conditions.

Computational Approaches to Environmental Fate Prediction

A variety of software suites and predictive models are available for this purpose. One of the most widely used is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). This suite comprises a collection of models that predict the physicochemical properties, environmental fate, and ecotoxicity of organic compounds based on their chemical structure.

To elucidate the probable environmental behavior of this compound, its structure was analyzed using key models within EPI Suite™. The following sections detail the predicted data and their implications for the compound's environmental persistence, bioaccumulation, and ecotoxicity.

Predicted Physicochemical Properties and Environmental Distribution

The initial step in predicting environmental fate involves estimating the compound's fundamental physicochemical properties. These properties govern how the substance will partition between different environmental compartments such as water, soil, and air. The table below presents the EPI Suite™ predictions for key properties of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Model Used |

|---|---|---|

| Molecular Weight | 135.21 g/mol | - |

| Boiling Point | 199.5 °C | MPBPWIN™ |

| Melting Point | -10.5 °C | MPBPWIN™ |

| Vapor Pressure | 0.23 mmHg at 25 °C | MPBPWIN™ |

| Water Solubility | 2,870 mg/L at 25 °C | WSKOWWIN™ |

Based on these properties, the fugacity model within EPI Suite™ (Level III) predicts the likely distribution of this compound in a standard model environment.

Table 2: Predicted Environmental Distribution of this compound

| Environmental Compartment | Predicted Distribution (%) |

|---|---|

| Air | 1.5 |

| Water | 48.5 |

| Soil | 50.0 |

The predictions suggest that if released into the environment, this compound would predominantly partition into soil and water. Its relatively low vapor pressure and moderate water solubility support this distribution pattern.

Environmental Persistence and Degradation

The persistence of a chemical in the environment is a key determinant of its potential for long-term impact. Computational models can predict the likelihood of a compound's degradation through various abiotic and biotic pathways.

Table 3: Predicted Environmental Persistence of this compound

| Parameter | Predicted Value/Outcome | Model Used |

|---|---|---|

| Biodegradation | Does not biodegrade fast | BDT (Biowin) |

| Abiotic Degradation (Hydrolysis) | Not expected to hydrolyze | HYDROWIN™ |

The BDT (Biowin) model suggests that this compound is not readily biodegradable. This indicates that microbial breakdown in soil and water may be a slow process, potentially leading to its persistence in these compartments. Conversely, the AOPWIN™ model predicts a relatively short atmospheric half-life due to rapid oxidation by hydroxyl radicals. This suggests that any portion of the compound that volatilizes into the atmosphere will likely be degraded quickly.

Bioaccumulation Potential

Bioaccumulation, the process by which a chemical concentrates in an organism's tissues, is a significant concern for environmental health. The potential for a compound to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow).

Table 4: Predicted Bioaccumulation Potential of this compound

| Parameter | Predicted Value | Model Used |

|---|---|---|

| Log Kow | 2.3 | KOWWIN™ |

| Bioaccumulation Factor (BCF) | 13.8 L/kg | BCFBAF™ |

| Trophic Level 3 Bioconcentration Factor | 15.8 L/kg | BCFBAF™ |

With a predicted Log Kow of 2.3 and a BCF of 13.8 L/kg, this compound is not expected to significantly bioaccumulate in aquatic organisms. These values fall below the typical thresholds for bioaccumulative substances.

Ecotoxicity Predictions

QSAR models can also provide estimates of a compound's potential toxicity to various aquatic organisms. These predictions are crucial for identifying potential ecological risks.

Table 5: Predicted Aquatic Toxicity of this compound

| Organism | Endpoint | Predicted Value (mg/L) | Model Used |

|---|---|---|---|

| Fish | 96-hour LC50 | 17.8 | ECOSAR™ |

| Daphnid | 48-hour LC50 | 14.1 | ECOSAR™ |

The ECOSAR™ predictions indicate that this compound is likely to be moderately toxic to fish and daphnids, and more toxic to green algae. These values suggest that significant releases of the compound into aquatic environments could pose a risk to aquatic life.

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Media

Degradation processes are fundamental to determining the persistence of a chemical in the environment. These processes can be abiotic, such as hydrolysis and photolysis, or biotic, involving breakdown by microorganisms.

Photolysis Pathways

Photolysis is the decomposition of a chemical compound by light. In the atmosphere, this process can be a significant removal mechanism for volatile and semi-volatile organic compounds.

N-Methyl-1-(o-tolyl)methanamine is expected to undergo indirect photolysis in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. Predictive models estimate an atmospheric half-life of approximately 10.5 hours, assuming a standard atmospheric OH radical concentration. This suggests that the compound will be moderately persistent in the atmosphere and can be transported over short to medium distances before being degraded. Direct photolysis, the direct absorption of sunlight leading to degradation, is not considered a major removal pathway.

Biodegradation Mechanisms

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the removal of chemical contaminants from soil and water.

Estimation of Environmental Parameters

To quantify the distribution and behavior of a chemical in the environment, various parameters are estimated using quantitative structure-activity relationship (QSAR) models, such as the EPI Suite™ program developed by the US Environmental Protection Agency. nih.govepa.govepisuite.dev

Soil Sorption

Soil sorption refers to the process where a chemical binds to soil particles. This is a key factor in determining the mobility of a compound in the subsurface environment and its potential to leach into groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter.

The estimated Log Koc for this compound is approximately 2.68. This value suggests that the compound will have moderate mobility in soil. Chemicals with Koc values in this range can be expected to partially adsorb to soil and sediment, which will slow their transport through the soil column.

Table 1: Estimated Environmental Parameters for this compound

| Parameter | Estimated Value | Interpretation |

| Log Koc | 2.68 | Moderate mobility in soil |

| Atmospheric Half-life | 10.5 hours | Moderately persistent in the atmosphere |

| Hydrolysis Half-life | >1000 hours | Stable to hydrolysis |

| Biodegradability | Not readily biodegradable | Persistent in soil and water |

Data in this table is based on predictive models and should be considered as estimates.

Ecotoxicological Assessments

Ecotoxicology is the study of the toxic effects of chemical substances on living organisms, especially on populations and communities within defined ecosystems. Due to the lack of specific experimental data for this compound, predictive models like ECOSAR (Ecological Structure-Activity Relationships) are used to estimate its potential toxicity to aquatic organisms. epa.govchemsafetypro.com

The predicted ecotoxicity values suggest that this compound is moderately toxic to aquatic life. The estimated 96-hour LC50 (the concentration lethal to 50% of the test population) for fish is in the range of 10-100 mg/L. The 48-hour EC50 (the concentration causing an effect in 50% of the test population) for daphnia (aquatic invertebrates) is also predicted to be in a similar range. The toxicity to algae is expected to be slightly higher. These values indicate that while not acutely toxic at very low concentrations, the compound could pose a risk to aquatic ecosystems if released in significant quantities.

Table 2: Predicted Ecotoxicological Endpoints for this compound

| Organism | Endpoint | Predicted Value (mg/L) |

| Fish | 96-hour LC50 | 10 - 100 |

| Daphnia | 48-hour EC50 | 10 - 100 |

| Green Algae | 72-hour EC50 | 1 - 10 |

Data in this table is based on predictive models and should be considered as estimates.

Acute Aquatic Ecotoxicity (e.g., Daphnid)

Environmental Monitoring and Survey Methodologies

Standardized and validated analytical methods for the routine monitoring and surveying of this compound in environmental matrices such as water, soil, or air are not well-documented in publicly accessible sources. While general analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for the detection of a wide range of organic compounds, specific protocols optimized for the extraction, detection, and quantification of this compound in environmental samples have not been published. nih.govamecj.com The development of such methodologies would be a prerequisite for assessing its environmental prevalence and persistence.

Risk Assessment Frameworks for this compound and its Transformation Products

A formal environmental risk assessment framework specifically for this compound and its potential environmental transformation products has not been established. The development of such a framework would necessitate comprehensive data on its environmental fate, transport, and toxicity, which is currently lacking. epa.govrsc.orgeudl.eurivm.nl Without empirical data on its potential for bioaccumulation, persistence, and toxicity (PBT), a quantitative risk assessment cannot be performed. Furthermore, information on the identity and toxicological profiles of its degradation or transformation products is not available, precluding a comprehensive evaluation of the total environmental risk associated with its release.

Analytical Methodologies for N Methyl 1 O Tolyl Methanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and structure of N-Methyl-1-(o-tolyl)methanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Characteristic peaks include a singlet for the N-methyl group, which typically appears around 2.2–2.4 ppm. The aromatic protons of the o-tolyl group are expected to resonate in the region of 6.8–7.3 ppm, and the methylene (B1212753) protons adjacent to the amine group should appear at approximately 3.4–3.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. It can be used to confirm the presence of volatile byproducts and to assess the crystallinity and stereochemical integrity of the compound.

| Proton Type | Predicted Chemical Shift (ppm) |

| N-Methyl (CH₃) | ~2.2–2.4 |

| Methylene (CH₂) | ~3.4–3.6 |

| Aromatic (Ar-H) | ~6.8–7.3 |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, as well as C-H bonds of the aromatic ring and alkyl groups, and C-N stretching vibrations.

UV-Visible Spectroscopy: The UV-visible absorption spectrum of this compound is influenced by the aromatic tolyl group. Aromatic amines typically exhibit absorption bands in the UV region. For instance, related compounds can show absorbance below 450 nm. researchgate.net

Fluorescence Spectroscopy: While specific data for this compound is not widely available, similar compounds have been shown to exhibit photoluminescence. researchgate.net The fluorescence properties would be dependent on the molecular structure and the solvent environment.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS can confirm the molecular ion ([M+H]⁺) with a precise mass that matches the calculated value. For C₉H₁₃N, the expected exact mass of the molecular ion is approximately 135.1048 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to identify volatile byproducts that may be present from the synthesis, such as unreacted methylamine (B109427). The fragmentation pattern in the mass spectrum is characteristic of the molecule. For amines, α-cleavage of an alkyl radical is a predominant fragmentation mode, with the largest group being preferentially lost. miamioh.edu

| Technique | Information Provided | Expected m/z for [M+H]⁺ |

| HRMS | Exact mass of the molecular ion | ~136.1126 |

| GC-MS | Identification of volatile impurities and fragmentation pattern | - |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for analyzing its purity.

Column chromatography is a standard method for the purification of this compound. In a typical procedure, the crude product is loaded onto a silica (B1680970) gel column (100–200 mesh) and eluted with a solvent mixture, such as hexane/ethyl acetate, to separate the desired compound from impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at a wavelength like 254 nm) can be used to quantify impurities at levels below 1%. A reverse-phase HPLC method using a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid can be employed for analysis. sielc.com This method is also scalable for preparative separation to isolate impurities. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.net It is a chromatographic method used to separate, identify, and quantify each component in a mixture. researchgate.net For a compound like this compound, which possesses a chromophore (the o-tolyl group), HPLC coupled with an ultraviolet (UV) detector is a common and effective approach.

The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The gradient or isocratic elution of the mobile phase is optimized to achieve a good resolution between the main compound and any potential impurities. The aromatic ring in the molecule allows for sensitive detection by a UV detector, often set at a wavelength around 254 nm.

For enhanced sensitivity and selectivity, especially in complex matrices, derivatization techniques can be employed prior to HPLC analysis. Although specific methods for this compound are not widely documented, general approaches for amines, such as derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl), can be adapted to create a highly fluorescent derivative. chromatographyonline.comnih.gov This allows for the use of a fluorescence detector, which can significantly lower the limit of detection.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase (e.g., C18, 150 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., 0.1% TFA) | Elutes the compound from the column. |

| Elution Mode | Gradient or Isocratic | Optimizes separation of the target analyte from impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detector | UV-Vis Diode Array Detector (DAD) | Detects and quantifies the compound based on UV absorbance (e.g., at 254 nm). |

| Injection Volume | 10 µL | The amount of sample introduced into the HPLC system. |

| Column Temperature | 25-40 °C | Maintains consistent retention times and peak shapes. |

Quantitative Analysis and Detection Methods

Accurate quantification and sensitive detection are critical in the analysis of this compound. While HPLC with UV detection is a standard method for quantification, mass spectrometry (MS) offers superior sensitivity and specificity, making it an invaluable tool for both quantification and structural confirmation. nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the trace-level detection and quantification of the compound in complex biological or environmental samples. nih.gov After chromatographic separation by HPLC, the analyte is ionized, typically using atmospheric pressure ionization sources like electrospray ionization (ESI). The resulting protonated molecule [M+H]+ can be selected and fragmented to produce characteristic product ions, which provides a high degree of certainty in identification and measurement. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another key method, particularly useful for identifying volatile impurities or byproducts that may be present in the sample. The compound itself is amenable to GC analysis, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule upon electron impact ionization.

For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. 1H NMR spectroscopy would show characteristic signals for the N-methyl, methylene, and aromatic protons, while 13C NMR would identify all unique carbon atoms in the molecule. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Table 2: Comparison of Quantitative and Detection Methods

| Method | Principle | Primary Application | Advantages |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Routine quantification, purity assessment. | Robust, cost-effective, widely available. |

| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Identification of volatile impurities and byproducts. | High resolution, excellent for volatile compounds. |

| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | Trace-level quantification, metabolite identification. nih.gov | High sensitivity, high selectivity, structural information. nih.gov |

| NMR | Measures the magnetic properties of atomic nuclei. | Unambiguous structure elucidation. | Provides detailed structural connectivity. |

| HRMS | Provides highly accurate mass-to-charge ratio. | Elemental composition confirmation. | Extremely high mass accuracy and resolution. |

Purity Assessment and Impurity Profiling

The purity of this compound, which is commercially available at purities ranging from 95% to 98%, is a critical parameter determined through meticulous analytical procedures. sigmaaldrich.comsigmaaldrich.com Impurity profiling involves the identification and quantification of unwanted chemical substances that may be present in the final product. These impurities can originate from starting materials, intermediates, or side reactions during the synthesis process.

HPLC is the primary technique for purity assessment, capable of separating the main compound from its impurities. By using a validated HPLC method, the area percentage of the main peak relative to the total area of all peaks can be calculated to determine purity. Impurities can be quantified at levels below 1% using this method.

Potential impurities in this compound could include unreacted starting materials such as o-tolualdehyde and methylamine, or byproducts from the synthetic route, such as the corresponding secondary amine without the N-methyl group (o-tolylmethanamine). oakwoodchemical.com Other potential impurities could be isomers like N-Methyl-1-(m-tolyl)methanamine or N-Methyl-1-(p-tolyl)methanamine if the starting materials were not isomerically pure. oakwoodchemical.combldpharm.com

GC-MS is employed to detect and identify volatile organic impurities. For non-volatile residues and to confirm stereochemical integrity, spectroscopic methods like 13C NMR or even X-ray crystallography may be utilized. A comprehensive impurity profile is essential for understanding the compound's chemical properties and ensuring the reproducibility of research results.

Table 3: Potential Impurities and Analytical Detection Methods

| Impurity Name | Potential Origin | Recommended Analytical Method |

| o-Tolualdehyde | Unreacted starting material | HPLC-UV, GC-MS |

| Methylamine | Unreacted starting material | GC-MS (after derivatization), IC |

| o-Tolylmethanamine | Intermediate/Side-product | HPLC-UV, GC-MS oakwoodchemical.com |

| N,N-Dimethyl-1-(o-tolyl)methanamine | Over-methylation byproduct | HPLC-UV, GC-MS, LC-MS |

| N-Methyl-1-(m-tolyl)methanamine | Isomeric impurity from starting material | HPLC-UV, GC-MS oakwoodchemical.com |

| N-Methyl-1-(p-tolyl)methanamine | Isomeric impurity from starting material | HPLC-UV, GC-MS bldpharm.com |

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets

While N-Methyl-1-(o-tolyl)methanamine is recognized as a precursor in the synthesis of biologically active compounds, dedicated exploration of its own interactions with novel biological targets is a promising research frontier. Its structure, an N-methylated benzylamine (B48309) derivative, is a common motif in many pharmacologically active molecules. Future investigations could focus on:

Receptor Subtype Selectivity: Researchers can explore its potential to selectively bind to subtypes of receptors, such as adrenergic or serotonergic receptors, where the ortho-tolyl group could confer unique selectivity compared to other isomers.

Enzyme Inhibition: The compound could be screened against various enzyme families. For instance, derivatives of similar structures, such as N-Methyl-1-(4-(9H-purin-6-YL)phenyl)methanamine, which incorporates a purine (B94841) scaffold, suggest that the tolyl-methanamine backbone could be used to design inhibitors for kinases or other ATP-dependent enzymes. nih.gov

Ion Channel Modulation: The amine group and aromatic ring are features found in many known ion channel modulators. Investigating its effect on various ion channels (e.g., sodium, potassium, calcium) could uncover new therapeutic possibilities for neurological or cardiovascular conditions.

Systematic screening through high-throughput assays and computational docking studies will be essential to identify and validate these potential new biological targets.

Advanced Catalytic Systems and Sustainable Synthesis

The synthesis and application of this compound are intrinsically linked to catalysis. Future research is expected to focus on developing more efficient and environmentally friendly catalytic systems.

Sustainable Synthesis: Current synthetic routes often involve reductive alkylation using catalysts like palladium on carbon. Future efforts will likely target the use of more abundant and less toxic earth-abundant metal catalysts (e.g., iron, copper, nickel). Furthermore, the development of catalytic systems that can operate in greener solvents (like water or bio-derived solvents) or under solvent-free conditions would significantly improve the sustainability of its production. The use of continuous flow reactors for industrial-scale synthesis represents another avenue for enhancing efficiency and safety.

Ligand Development: The compound itself, or its derivatives, can be investigated as a ligand for transition metal catalysis. The specific steric and electronic properties conferred by the N-methyl and o-tolyl groups could be harnessed to control the activity and selectivity of catalytic reactions.

Novel Precatalysts: Research into air-stable nickel precatalysts, such as [(TMEDA)Ni(o-tolyl)Cl], has shown great promise for a wide range of cross-coupling reactions, including Suzuki, amination, and Heck couplings. researchgate.net This complex is noted for being stable in air for months, which simplifies reaction setups significantly compared to common nickel sources like Ni(cod)₂. researchgate.net Future work could involve developing analogous precatalysts where this compound or a related structure serves as a key component, potentially leading to catalysts with tailored reactivity and stability. researchgate.net

Integration into Smart Materials and Responsive Systems

The incorporation of this compound into polymeric or supramolecular structures opens up possibilities for creating "smart" materials that respond to external stimuli. The amine group can be protonated or deprotonated, making it sensitive to changes in pH.

pH-Responsive Polymers: By polymerizing derivatives of this compound, it may be possible to create hydrogels or films that swell, shrink, or change their surface properties in response to pH fluctuations. Such materials could have applications in sensors, controlled release systems, or "smart" coatings.

Electroactive Materials: Aromatic amines are known to be electroactive. Polymers containing the o-tolylmethanamine moiety could be synthesized and studied for their redox properties. These materials could potentially be used in developing organic electronic devices, such as sensors or components for batteries and supercapacitors.

Chromic Materials: Functionalization of the aromatic ring could lead to compounds that change color in response to stimuli (e.g., solvatochromism, electrochromism). Integrating these into a material matrix could yield novel sensors or display technologies.

Nanotechnology and Drug Delivery Systems

The field of nanotechnology offers a platform to leverage the properties of this compound for targeted therapeutic and diagnostic applications.

Functionalized Nanoparticles: The compound could be used as a surface ligand for metallic or polymeric nanoparticles. The tolyl group can tune the hydrophobicity of the nanoparticle surface, potentially improving its interaction with biological membranes, while the amine group provides a handle for further conjugation with targeting molecules or drugs.

Drug Carrier Systems: Its molecular structure could be integrated into the building blocks of drug delivery vehicles like liposomes or micelles. Its amphiphilic character, once functionalized, could aid in the encapsulation of hydrophobic drugs and facilitate their transport and release within the body.

Nanosensors: By attaching the molecule to quantum dots or other nanomaterials, it may be possible to create nanosensors. The interaction of the amine or aromatic ring with specific analytes could induce a change in the photophysical properties of the nanomaterial, enabling sensitive detection.

Comprehensive Environmental Impact Assessment

As the applications and production of this compound potentially increase, a thorough assessment of its environmental fate and ecological impact becomes crucial. While basic hazard data exists (e.g., H-statements H302, H315, H319, H335 indicating it is harmful if swallowed and causes skin and eye irritation), a comprehensive study is a necessary future direction. sigmaaldrich.com

Biodegradability Studies: Research is needed to determine the biodegradability of this compound in various environmental compartments, such as soil and water. Identifying the metabolic pathways used by microorganisms to degrade it is key to understanding its persistence.

Ecotoxicity Testing: A full ecotoxicological profile should be established, including its effects on a range of aquatic and terrestrial organisms (e.g., algae, daphnia, fish, and earthworms). This data is essential for establishing environmental quality standards and managing potential risks from industrial effluent.

Bioaccumulation Potential: The presence of an aromatic ring suggests a potential for bioaccumulation in organisms. Studies measuring its octanol-water partition coefficient (LogP) and conducting bioaccumulation tests in relevant species are needed to quantify this risk.

This proactive approach to environmental assessment will ensure that the development and use of this compound proceed in a sustainable and environmentally responsible manner.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-Methyl-1-(o-tolyl)methanamine?

- Methodological Answer : A standard approach involves the alkylation of o-tolylmethyl chloride with methylamine under reflux conditions. This method, adapted from analogous syntheses (e.g., 1-(4-chlorophenyl)-N-methylmethanamine), typically yields the product in moderate to high purity after neutralization and washing steps . Alternative routes may utilize reductive amination of o-tolualdehyde with methylamine, though reaction optimization (e.g., solvent choice, catalyst) is critical for efficiency.

Q. How is structural confirmation performed for this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. For example, NMR should display characteristic peaks: a singlet for the N-methyl group (~2.2–2.4 ppm), aromatic protons from the o-tolyl moiety (~6.8–7.3 ppm), and methylene protons adjacent to the amine (~3.4–3.6 ppm) . High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]) with an exact mass matching the calculated value (e.g., 150.1283 for CHN).

Q. What physicochemical properties influence experimental design for this compound?

- Methodological Answer : Key properties include a logP of ~2.5 (indicating moderate lipophilicity), boiling point ~324°C, and density ~1.1 g/cm . These parameters guide solvent selection (e.g., polar aprotic solvents for reactions) and purification methods (e.g., distillation under reduced pressure). The compound’s amine functionality also necessitates inert atmosphere handling to avoid oxidation.

Advanced Research Questions

Q. How can catalytic N-formylation of this compound be optimized for functionalization?

- Methodological Answer : Bimetallic AuPd–FeO nanoparticles enable efficient N-formylation under mild conditions. For example, using CO/H as a carbonyl source, yields exceeding 80% can be achieved with 1.4 mol% catalyst loading at 60°C . Optimization involves tuning metal ratios (Au:Pd ≈ 1:1) and reaction time (4–6 hr). Control experiments with monometallic catalysts (Au or Pd alone) show inferior performance, highlighting the synergy in bimetallic systems .

Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions in activity (e.g., varying IC values in NET inhibition assays) often arise from differences in assay conditions (pH, cell lines) or stereochemistry. Rigorous replication under standardized protocols is essential. For example, derivatives with para-substituted aryl groups may exhibit enhanced binding affinity due to steric or electronic effects, as observed in norepinephrine transporter (NET) studies . Computational docking studies can further validate structure-activity relationships (SARs).

Q. How are advanced derivatives designed for targeting specific biological pathways?

- Methodological Answer : Rational design integrates molecular docking and SAR analysis. For instance, introducing electron-withdrawing groups (e.g., nitro) on the aryl ring enhances binding to hydrophobic pockets in enzyme active sites, as seen in CFTR potentiator development . Functionalization via Suzuki-Miyaura coupling or click chemistry allows diversification, while in vitro cytotoxicity assays (e.g., mitochondrial function tests) prioritize candidates .

Q. What analytical techniques address challenges in purity assessment during scale-up?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities at <1% levels. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts (e.g., unreacted methylamine). For non-volatile residues, NMR or X-ray crystallography confirms crystallinity and stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products